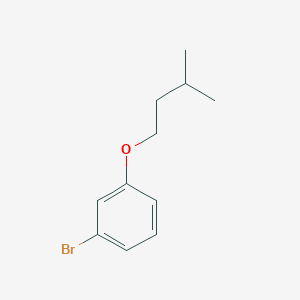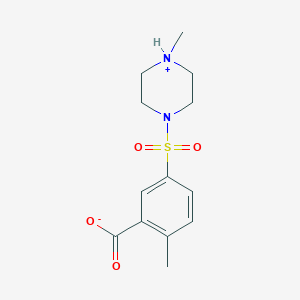![molecular formula C11H18N2O3S B7815407 1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B7815407.png)
1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide is a chemical compound characterized by its unique structure consisting of a sulfonamide group attached to a phenyl ring substituted with an aminomethyl group and a methoxyethyl side chain. This compound's specific arrangement of functional groups imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide can be achieved through a series of chemical reactions starting with readily available precursors. Typically, the synthetic route involves:
Formation of the Phenyl Ring Substituent: : Starting with a phenyl derivative, an aminomethyl group is introduced via a substitution reaction.
Sulfonamide Formation:
Attachment of the Methoxyethyl Side Chain: : Finally, the methoxyethyl side chain is attached through nucleophilic substitution or similar reactions under controlled conditions.
Industrial Production Methods: Industrial-scale production of this compound may employ optimized synthetic routes involving fewer steps and higher yields. Typically, the methods would include:
Catalytic Processes: : Use of catalysts to improve reaction efficiency and selectivity.
Continuous Flow Synthesis: : This technique can enhance safety and scalability by maintaining a steady state of reaction conditions.
Purification Steps: : Industrial methods also emphasize purification processes like crystallization, distillation, and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized, especially at the aminomethyl group, under specific conditions.
Reduction: : Reduction reactions can modify the sulfonamide group, potentially leading to sulfonic acid derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly involving the phenyl ring and sulfonamide group.
Oxidizing Agents: : Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: : Like sodium borohydride (NaBH4) for reduction reactions.
Catalysts: : Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Oxidation: : Leads to derivatives where the aminomethyl group is converted into nitro or carboxyl groups.
Reduction: : Produces sulfonic acid or reduced amine derivatives.
Substitution: : Yields a wide array of substituted phenyl and sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is utilized in organic synthesis as an intermediate for producing more complex molecules. Its functional groups are reactive and can participate in various transformations, making it a versatile building block.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor due to the sulfonamide group's known inhibitory effects on enzymes like carbonic anhydrase.
Medicine: 1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide is explored in medicinal chemistry for its potential as a therapeutic agent, particularly in designing drugs targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.
Mécanisme D'action
Molecular Targets: The sulfonamide group in this compound is known to interact with various enzyme active sites, potentially inhibiting their function. The aminomethyl group can form hydrogen bonds, enhancing its binding affinity to biological targets.
Pathways Involved: Inhibitory pathways involving enzyme active sites are the primary mechanisms by which this compound exerts its effects. By binding to these sites, it can interfere with enzymatic activity, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-Aminobenzenesulfonamide: : Shares the sulfonamide group but lacks the methoxyethyl side chain.
N-(2-methoxyethyl)-4-aminobenzenesulfonamide: : Similar structure but may vary in reactivity and applications.
Highlighting Uniqueness: 1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide stands out due to the combination of an aminomethyl group and a methoxyethyl side chain, offering unique reactivity and binding properties not seen in simpler sulfonamide derivatives.
Propriétés
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-16-7-6-13-17(14,15)9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHJWVJVPOECIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815328.png)
![[(4-Methoxy-3-nitrobenzyl)thio]acetic acid](/img/structure/B7815335.png)
![1-[4-(aminomethyl)phenyl]-N-tert-butylmethanesulfonamide](/img/structure/B7815336.png)






![1-[4-(aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide](/img/structure/B7815399.png)


![n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine](/img/structure/B7815432.png)

